molecular formula C10H13N3O B023357 4-Hydroxydebrisoquine CAS No. 59333-79-8

4-Hydroxydebrisoquine

Cat. No.: B023357
CAS No.: 59333-79-8
M. Wt: 191.23 g/mol
InChI Key: AKFURXZANOMQBD-UHFFFAOYSA-N
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Description

4-Hydroxydebrisoquine is a metabolite of debrisoquine, an antihypertensive drug. It is formed through the hydroxylation of debrisoquine by the enzyme cytochrome P450 2D6 (CYP2D6). This compound is often used in pharmacogenetic studies to evaluate the metabolic capacity of CYP2D6, which is crucial for the metabolism of many clinically important drugs .

Mechanism of Action

Target of Action

4-Hydroxydebrisoquine is a metabolite of debrisoquine, which is an adrenergic neuron-blocking drug . The primary target of this compound is the sympathetic neuroeffector junction . This junction is where the nerve signal is transmitted from nerve cells to effector cells (like muscle or gland cells) in the sympathetic nervous system .

Mode of Action

This compound, like debrisoquine, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Biochemical Pathways

The metabolism of debrisoquine to this compound is catalyzed by a discrete isozyme of cytochrome P-450 . This reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .

Pharmacokinetics

The pharmacokinetics of this compound involves the absorption, distribution, metabolism, and excretion (ADME) of the compound . Debrisoquine is metabolized to this compound by CYP2D6 . This process is used widely to determine the hydroxylation capacity of the enzyme . The extent of this reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .

Result of Action

The action of this compound results in the inhibition or interference with the release and/or distribution of norepinephrine . This leads to a gradual depletion of norepinephrine stores in the nerve endings . The overall effect of this action is the blocking of adrenergic neurons, which can lead to effects such as reduced blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly the presence of certain isoforms of the CYP2D6 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize debrisoquine and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxydebrisoquine is synthesized through the hydroxylation of debrisoquine. This reaction is catalyzed by the enzyme cytochrome P450 2D6.

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as recombinant CYP2D6 enzymes, to achieve the hydroxylation of debrisoquine. This method ensures high specificity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydebrisoquine primarily undergoes hydroxylation reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major product formed from the hydroxylation of debrisoquine is this compound. Other minor metabolites may include 3-hydroxydebrisoquine and 1-hydroxydebrisoquine .

Scientific Research Applications

4-Hydroxydebrisoquine is widely used in pharmacogenetic studies to assess the metabolic capacity of CYP2D6. This enzyme is responsible for the metabolism of a significant number of drugs, and variations in its activity can affect drug efficacy and safety. By measuring the levels of this compound, researchers can determine the metabolic phenotype of individuals and predict their response to certain medications .

In addition to pharmacogenetics, this compound is used in studies related to drug-drug interactions, enzyme kinetics, and the development of personalized medicine. It also serves as a biomarker for the consumption of certain foods and the presence of specific metabolic disorders .

Comparison with Similar Compounds

These compounds share structural similarities but differ in their hydroxylation positions and metabolic pathways. 4-Hydroxydebrisoquine is particularly valuable for its role in pharmacogenetic studies and its specificity for CYP2D6 .

Properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFURXZANOMQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866753
Record name 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxydebrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59333-79-8
Record name 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59333-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxydebrisoquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxydebrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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